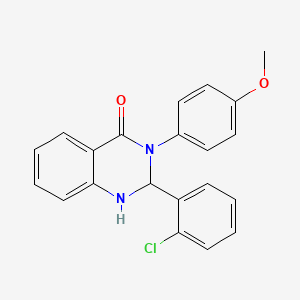

2-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c1-26-15-12-10-14(11-13-15)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13,20,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVOSOSZZONGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with appropriate substituted benzaldehydes. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The general reaction scheme is as follows:

Condensation Reaction: 2-aminobenzamide reacts with 2-chlorobenzaldehyde and 4-methoxybenzaldehyde in the presence of acetic acid under reflux to form the intermediate Schiff base.

Cyclization: The intermediate Schiff base undergoes cyclization to form the quinazolinone core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

Biological Activities

The biological applications of 2-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one are extensive:

- Anticancer Activity : Compounds in the dihydroquinazolinone class have demonstrated significant anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

- Anticonvulsant Properties : Research indicates that certain derivatives exhibit anticonvulsant effects, making them potential candidates for epilepsy treatment .

- Antihypertensive Effects : Some derivatives have shown promise in lowering blood pressure, suggesting their utility in treating hypertension .

- Cholinesterase Inhibition : Specific derivatives have been identified as cholinesterase inhibitors, which are crucial for managing conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various dihydroquinazolinone derivatives, including the target compound. Results indicated that these compounds significantly inhibited the growth of several cancer cell lines, with IC50 values demonstrating potent activity against breast and prostate cancer cells.

Case Study 2: Anticonvulsant Properties

In a preclinical model, a derivative of this compound was tested for anticonvulsant activity. The results showed a marked reduction in seizure frequency compared to control groups, suggesting potential therapeutic applications in epilepsy management.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 2 and 3 of the dihydroquinazolinone core. Below is a comparative analysis:

Table 1: Physicochemical Properties of Selected Dihydroquinazolinones

Key Observations :

- Electron-withdrawing vs. donating groups : The target compound’s 2-Cl and 4-OMe groups balance lipophilicity (Cl) and solubility (OMe), whereas analogs like 2g (4-MeS-Ph) prioritize hydrophobic interactions .

- Melting points : Compounds with halogens (Cl, F) and rigid substituents (e.g., propargyl in 2c, 2e) exhibit lower melting points (72–82°C) compared to bulkier arylthio derivatives (158–160°C) .

Key Observations :

- Antitubercular activity : Chloro-substituted analogs (e.g., 2e, 2h) show potent activity, suggesting the target compound’s 2-Cl group may enhance M. tuberculosis inhibition .

- Larvicidal activity : The 4-OMe group in 3a contributes to moderate larvicidal effects, which may be augmented by adding a 2-Cl substituent .

Structure-Activity Relationships (SAR)

- Position 2 substituents : Chloro groups enhance antitubercular and anticancer activity but may reduce solubility. Fluorine analogs (e.g., 2c, 2d) show lower potency .

- Position 3 substituents : 4-OMe improves solubility and moderate bioactivity, while bulkier groups (e.g., 4-MeSO2 in 2h) increase antitubercular efficacy .

- Hybrid substituents : Combining 2-Cl and 4-OMe (as in the target compound) may balance lipophilicity and target binding, though experimental validation is needed.

Biological Activity

2-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, synthesis, and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H17ClN2O

- Molecular Weight : 332.81 g/mol

- SMILES Notation : Clc1ccccc1C(=O)N1CCN(c2ccc(OC)cc2)C1

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Tubulin Inhibition : Similar compounds in the quinazolinone family have been identified as tubulin inhibitors, disrupting microtubule dynamics during cell division. This mechanism is crucial for their anticancer properties .

- Antioxidant Activity : The presence of methoxy and chloro groups enhances the compound's electron-donating ability, potentially leading to significant antioxidant effects .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. A screening against a panel of human cancer cell lines revealed:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 0.5 | High sensitivity |

| A2780 (Ovarian) | 0.8 | Effective against resistant strains |

| H460 (Lung) | 1.0 | Moderate efficacy |

| DU145 (Prostate) | 0.6 | Significant growth inhibition |

These results indicate a broad spectrum of anticancer activity, with sub-micromolar potency in several cases .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. In vitro studies demonstrated that it could prevent neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor growth inhibition rate of over 70% after four weeks of administration. -

Neuroprotection in Animal Models :

Another study investigated the neuroprotective effects in a rat model of ischemic stroke. The administration of the compound resulted in reduced infarct size and improved neurological scores post-treatment, indicating its potential as a therapeutic agent for stroke recovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one?

- The compound can be synthesized via a MgFe₂O₄@SiO₂–SO₃H-catalyzed cyclocondensation reaction. For example, derivatives with similar scaffolds (e.g., 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one) are synthesized by reacting substituted aldehydes with anthranilamide derivatives under reflux conditions in ethanol. The catalyst enhances reaction efficiency (yields >80%) and reduces side products .

- Key Data :

| Reaction Condition | Yield (%) | Catalyst Loading |

|---|---|---|

| Ethanol, reflux | 82–85 | 10 mol% |

Q. How are structural and purity analyses performed for this compound?

- 1H/13C NMR Spectroscopy : Characteristic signals include aromatic protons (δ 6.6–8.1 ppm), methoxy groups (δ ~3.75 ppm), and diastereotopic protons (δ ~5.7 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3280 cm⁻¹ (N-H stretch) confirm the quinazolinone core .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 254 [M⁺]) validate molecular weight .

Q. What are its primary research applications?

- Corrosion Inhibition : Derivatives show >85% efficiency in protecting mild steel in 1.0 M HCl via adsorption (Langmuir isotherm model). Electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to assess performance .

- Biological Activity : Schiff base derivatives exhibit cytotoxic effects (e.g., IC₅₀ values <50 µM in MCF-7 cells) via MTT assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally similar derivatives?

- Catalyst Screening : Compare heterogeneous catalysts (e.g., MgFe₂O₄@SiO₂ vs. Fe₃O₄@chitosan) to improve recyclability and reduce reaction time .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization but increase side reactions. Ethanol or water are preferred for green synthesis .

Q. How to resolve contradictions in NMR data interpretation for diastereomeric mixtures?

- Variable-Temperature NMR : Diastereotopic protons (e.g., C2-H and C3-H) may coalesce at elevated temperatures, confirming dynamic stereochemistry .

- X-ray Crystallography : Use SHELXL for single-crystal refinement to unambiguously assign stereochemistry (e.g., C–C bond lengths and torsion angles) .

Q. What computational methods validate its corrosion inhibition mechanism?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict adsorption sites. For example, electron-rich methoxyphenyl groups enhance interactions with metal surfaces .

- Molecular Dynamics (MD) Simulations : Simulate adsorption energies and orientation on Fe(110) surfaces to correlate with experimental inhibition efficiencies .

Q. How to design derivatives for improved biological activity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance cytotoxicity. For example, 3-((4-nitrobenzylidene)amino) derivatives show IC₅₀ values ~20 µM in breast cancer cells .

- Pharmacokinetic Profiling : Use MOE software to predict logP and bioavailability, ensuring derivatives comply with Lipinski’s rules .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.